2-{[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-{[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}-N-(2-PHENYLETHYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an indole moiety with a benzothiophene ring, making it an interesting subject for research in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}-N-(2-PHENYLETHYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the indole and benzothiophene intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents like dichloromethane or ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency. The use of high-throughput screening methods can also aid in identifying optimal reaction conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-{[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}-N-(2-PHENYLETHYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}-N-(2-PHENYLETHYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical assays and drug discovery.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.
Industry: It can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 2-{[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}-N-(2-PHENYLETHYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or activating specific pathways. This interaction can lead to changes in cellular processes, such as signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds like indole-3-acetic acid share structural similarities with the indole moiety.
Benzothiophene derivatives: Compounds such as benzothiophene-2-carboxylic acid are structurally related to the benzothiophene ring.
Uniqueness
What sets 2-{[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}-N-(2-PHENYLETHYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE apart is its combination of both indole and benzothiophene moieties, which may confer unique chemical and biological properties. This dual structure allows for diverse interactions with molecular targets, making it a versatile compound for research and development.
Properties
Molecular Formula |
C25H23N3O2S |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
2-[(Z)-(2-oxo-1H-indol-3-ylidene)amino]-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C25H23N3O2S/c29-23(26-15-14-16-8-2-1-3-9-16)21-18-11-5-7-13-20(18)31-25(21)28-22-17-10-4-6-12-19(17)27-24(22)30/h1-4,6,8-10,12H,5,7,11,13-15H2,(H,26,29)(H,27,28,30) |
InChI Key |
WKVSORVFMULQOF-UHFFFAOYSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(S2)/N=C\3/C4=CC=CC=C4NC3=O)C(=O)NCCC5=CC=CC=C5 |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N=C3C4=CC=CC=C4NC3=O)C(=O)NCCC5=CC=CC=C5 |
Origin of Product |
United States |
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